(1S)-Cefpodoxime Proxetil Isopropylcarbamate
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Overview
Description
(1S)-Cefpodoxime Proxetil Isopropylcarbamate is a derivative of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of bacterial infections such as respiratory tract infections, urinary tract infections, and skin infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Cefpodoxime Proxetil Isopropylcarbamate involves multiple steps, starting from the core structure of Cefpodoxime Proxetil. The process typically includes the following steps:
Formation of Cefpodoxime Proxetil: This involves the esterification of Cefpodoxime with a suitable alcohol, such as isopropanol, under acidic conditions.
Carbamate Formation: The next step involves the reaction of Cefpodoxime Proxetil with isopropyl chloroformate in the presence of a base like triethylamine to form the isopropylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-Cefpodoxime Proxetil Isopropylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of Cefpodoxime and isopropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cefpodoxime and isopropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Substitution: Different carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-Cefpodoxime Proxetil Isopropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other cephalosporin derivatives.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Investigated for its efficacy in treating various bacterial infections and its pharmacokinetics.
Industry: Used in the development of new antibiotics and in the study of drug delivery systems.
Mechanism of Action
The mechanism of action of (1S)-Cefpodoxime Proxetil Isopropylcarbamate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which can degrade other beta-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
Cefpodoxime Proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.
Cefixime: Another third-generation cephalosporin with a similar spectrum of activity.
Cefdinir: A third-generation cephalosporin with a slightly different spectrum of activity.
Uniqueness
(1S)-Cefpodoxime Proxetil Isopropylcarbamate is unique due to its enhanced stability and bioavailability compared to its parent compound, Cefpodoxime Proxetil. The isopropylcarbamate group improves its pharmacokinetic properties, making it more effective in clinical applications.
Properties
Molecular Formula |
C25H33N5O11S2 |
---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
[(1S)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2E)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16+/t13-,17+,21+/m0/s1 |
InChI Key |
BVYVVPBBTOLQNJ-KPCMWRPDSA-N |
Isomeric SMILES |
C[C@@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)NC(=O)OC(C)C)COC)OC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Origin of Product |
United States |
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